Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound . It is also known as TAK-242, a TLR4 Inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of sulfonyl chlorides and anilines with concomitant double bond migration in the presence of triethylamine . Phenyl ring substitution and modification of the ester and cyclohexene moieties are carried out . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl phenylsulfinyl fluoroacetate, similar in structure to the compound , is a versatile reagent used in the preparation of α-fluoro-α,β-unsaturated ethyl carboxylates. These intermediates are crucial for synthesizing fluorine-containing biologically active compounds (Allmendinger, 1991).
Applications in Material Science
A series of benzothieno[3,2-b][1]benzothiophene-2,7-dicarboxylate derivatives, which include compounds structurally related to the one , show potential in material science. They exhibit liquid crystalline phases and demonstrate photoconductive behavior, suggesting applications in optoelectronic devices (Haristoy et al., 2000).
Potential in Medicinal Chemistry
Compounds structurally similar to Ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate are being explored for their therapeutic effects. TAK-242, a derivative, shows promise as an inhibitor of Toll-like receptor 4-mediated signaling, suggesting potential applications in treating conditions like sepsis (Sha et al., 2007).
Antimicrobial Properties
A study on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which are chemically related, indicates significant antimicrobial activity. This points towards possible applications in developing new antimicrobial agents (Spoorthy et al., 2021).
Photophysical and Photochemical Properties
Research on compounds like ethyl 2-arylothiazole-5-carboxylates, closely related in structure, reveals interesting photophysical properties and their potential as singlet-oxygen sensitizers. This could lead to applications in photo-oxidation processes and photodynamic therapy (Amati et al., 2010).
Mechanism of Action
TAK-242, a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules . It inhibits the production of lipopolysaccharide-induced inflammatory mediators by binding to the intracellular domain of TLR4 .
Properties
IUPAC Name |
ethyl 3-[(2-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(11-7-3-6-10-14(11)24-15)25(21,22)19-13-9-5-4-8-12(13)18/h3-10,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDELEKARNSEKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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